molecular formula C11H6BrClF2N2O2S B1399417 N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide CAS No. 1083326-21-9

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No. B1399417
CAS RN: 1083326-21-9
M. Wt: 383.6 g/mol
InChI Key: XUNPVGXNNKFGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has bromine, chlorine, and fluorine atoms attached to the ring, which can significantly affect the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions .

Scientific Research Applications

Photophysicochemical Properties and Applications

  • Synthesis and Characterization for Photocatalytic Applications : A derivative of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide was synthesized and characterized for its photophysicochemical properties. The zinc(II) phthalocyanine compound demonstrated suitable and sufficient photosensitizing abilities, particularly for photocatalytic applications (Öncül et al., 2021).

  • Potential in Photodynamic Therapy : Another study synthesized similar compounds, focusing on their photophysical and photochemical properties. The research indicated that zinc(II) phthalocyanine derivatives could be potential photosensitizer candidates in photodynamic therapy, an alternative therapy in cancer treatment, due to their good solubility, fluorescence, and photostability (Öncül et al., 2022).

Synthesis and Characterization for Drug Development

  • Synthesis for Targeting HIV Infection Prevention : Research focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. These compounds, including a derivative of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide, were studied for their potential as small molecular antagonists in the prevention of human HIV-1 infection (De-ju, 2015).

  • Applications in Analytical Chemistry : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been utilized as an oxidizing titrant in analytical chemistry. Its synthesis, composition, and structure were reported, along with its applications in direct titrations of various substances (Gowda et al., 1983).

Potential in Treatment and Biological Applications

  • Use in Cancer Treatment : A study synthesized and characterized new zinc phthalocyanine compounds with benzenesulfonamide derivatives. The findings suggested that these compounds have remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy, owing to their excellent photophysical properties (Pişkin et al., 2020).

  • Synthesis and Characterization of Bifunctional Ligands : The synthesis of bifunctional oligo-α-aminopyridine ligands, including derivatives of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide, was presented. These compounds and their metal complexes were characterized, showing potential applications in various fields, including biological activities (Hasan et al., 2003).

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicine, given the known antibiotic properties of many sulfonamides . Additionally, its reactivity could be studied in more detail to understand how the halogen atoms affect its behavior.

properties

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF2N2O2S/c12-6-3-9(11(13)16-5-6)17-20(18,19)10-2-1-7(14)4-8(10)15/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNPVGXNNKFGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(5-bromo-2-chloropyridin-3-yl)-N-(2,4-difluorophenylsulfonyl)-2,4-difluorobenzenesulfonamide (19.3 g, 34.4 mmol) in dioxane (340 ml) was heated at 80° C. And then 2 N aq. KOH (86.0 ml, 172 mmol) was added to the mixture. After stirring for 30 min, the reaction mixture was cooled to room temperature, and then quenched with 1 N aq. HCl until pH 3. The resulting solid was collected by filtration and washed with water to give the N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide (8.36 g, 63.4%) as a white solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.25 (1H, t, J=8.4 Hz), 7.58 (1H, t, J=9.2 Hz), 7.77-7.83 (1H, m), 8.03 (1H, d, J=2.0 Hz), 8.44 (1H, d, J=2.0 Hz), 11.04 (1H, brs).
Name
N-(5-bromo-2-chloropyridin-3-yl)-N-(2,4-difluorophenylsulfonyl)-2,4-difluorobenzenesulfonamide
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 3
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 4
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 5
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 6
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.